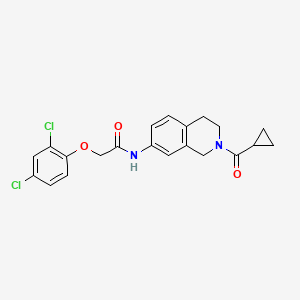

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O3/c22-16-4-6-19(18(23)10-16)28-12-20(26)24-17-5-3-13-7-8-25(11-15(13)9-17)21(27)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGJUWUZKFYDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS No. 1206989-81-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 387.4 g/mol. Its structure features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O3 |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 1206989-81-2 |

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Caspase Activation : The compound may activate caspases, a family of cysteine proteases crucial for apoptosis. This is particularly relevant in cancer therapy where inducing apoptosis in malignant cells is desired .

- Inhibition of Cancer Stem Cells : Preliminary studies suggest that related compounds can suppress the growth of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

-

Anticancer Activity :

- In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various human cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer) .

- A specific study highlighted that certain derivatives showed up to five-fold increased potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Structure-Activity Relationship (SAR) :

- Neurotoxicology Studies :

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of specific signaling pathways that are crucial for cell growth and survival. For instance, its interaction with the PI3K/Akt pathway has been highlighted as a significant contributor to its anticancer effects .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that treatment with this compound leads to improved neuronal survival rates under oxidative stress conditions .

Agricultural Applications

Pesticidal Properties

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide has been evaluated for its pesticidal activity. Its structural characteristics suggest that it may act as an effective pesticide against certain agricultural pests. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .

Chemical Research and Synthesis

Synthetic Intermediates

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions that can lead to the development of new pharmaceuticals or agrochemicals. Researchers are exploring its use in multi-step synthesis processes to create novel compounds with enhanced biological activities .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is a common feature in bioactive molecules. Modifications at the 2-position significantly influence physicochemical and biological properties:

- Cyclopropanecarbonyl vs. Cyclopropane’s ring strain may enhance binding affinity to hydrophobic targets, whereas the acetyl group offers simpler synthetic accessibility.

- Conversely, benzyl-substituted analogs () may prioritize aromatic interactions in target binding.

Table 1: Comparison of Tetrahydroisoquinoline Derivatives

Aryl Group Modifications on the Acetamide Moiety

The 2,4-dichlorophenoxy group in the target compound is a hallmark of synthetic auxins like 2,4-D (), which act as herbicides by disrupting plant growth. Key comparisons include:

- 2,4-Dichlorophenoxy vs. This substitution may shift activity from herbicidal to pharmacological, as methoxy groups are common in CNS-active drugs.

Chlorine Substitution Patterns :

Crystal structures of dichlorophenylacetamides () reveal that dihedral angles between aromatic rings influence molecular conformation. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits three distinct conformers due to steric repulsion, which could affect receptor binding compared to the target compound’s planar amide group.

Table 2: Aryl Group Impact on Acetamide Derivatives

Research Findings and Hypotheses

- Herbicidal Activity: The 2,4-dichlorophenoxy group suggests auxin-like activity, but the acetamide linkage may reduce phytotoxicity compared to carboxylic acid derivatives like 2,4-D ().

- Metabolic Stability : The cyclopropanecarbonyl group could enhance resistance to enzymatic degradation, prolonging half-life in biological systems.

- Conformational Flexibility : highlights that rotational freedom in arylacetamides impacts dimerization and hydrogen bonding, which may influence target engagement.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(cyclopropanecarbonyl)-tetrahydroisoquinoline derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions starting with cyclopropanecarbonyl chloride and tetrahydroisoquinoline precursors. Key steps include:

- Coupling reactions : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to facilitate amide bond formation .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates .

- Characterization : Confirm structures via -NMR (e.g., cyclopropane proton signals at δ 0.8–1.2 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

- -NMR : Identify diagnostic peaks:

- Cyclopropane protons (δ 0.8–1.5 ppm).

- Tetrahydroisoquinoline aromatic protons (δ 6.5–7.5 ppm).

- Acetamide NH (δ 8.0–8.5 ppm, broad singlet) .

- X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents (e.g., dihedral angles between tetrahydroisoquinoline and dichlorophenoxy groups) .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-solvent systems : Test aqueous blends with PEG-400 or DMSO (≤10% v/v) to enhance solubility without toxicity .

- Liposomal encapsulation : Use phosphatidylcholine-based vesicles to improve bioavailability; monitor encapsulation efficiency via HPLC .

- Salt formation : Screen counterions (e.g., HCl, sodium) to stabilize the compound in physiological buffers .

Q. How do substituent modifications at the 7-position of tetrahydroisoquinoline impact orexin receptor binding?

Methodological Answer:

- Comparative SAR : Synthesize analogs with varying alkoxy/aryloxy groups at the 7-position (e.g., isopropyl, benzyl) and assess receptor affinity via radioligand displacement assays .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between substituents and orexin receptor residues (e.g., hydrophobic pockets accommodating dichlorophenoxy groups) .

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms?

Methodological Answer:

- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify distinct melting points for polymorphs .

- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data .

- Statistical validation : Use R-factors and Hirshfeld surface analysis to quantify conformational differences in asymmetric units .

Q. What in vitro assays are suitable for evaluating metabolic stability?

Methodological Answer:

- Microsomal incubation : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., 3A4, 2D6) .

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with MS fragmentation to map metabolic pathways .

Data Analysis & Experimental Design

Q. How to design experiments for analyzing antagonistic activity contradictions across cell lines?

Methodological Answer:

- Cell line validation : Ensure consistent receptor expression levels via qPCR or flow cytometry .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values; compare Hill slopes for efficacy differences .

- Negative controls : Include parent scaffolds (e.g., unsubstituted tetrahydroisoquinoline) to isolate substituent effects .

Q. What computational tools predict off-target interactions for this compound?

Methodological Answer:

- PharmaDB screening : Use databases like ChEMBL or PubChem to identify structurally similar ligands with known off-target profiles .

- Machine learning : Train models (e.g., Random Forest) on kinase inhibition data to flag potential off-target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.